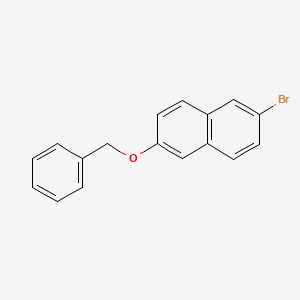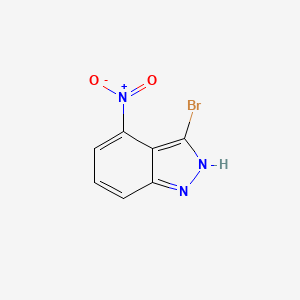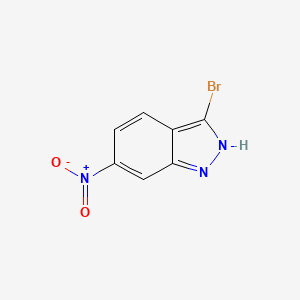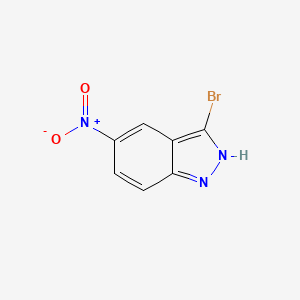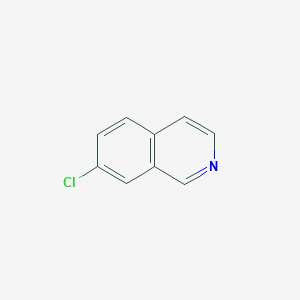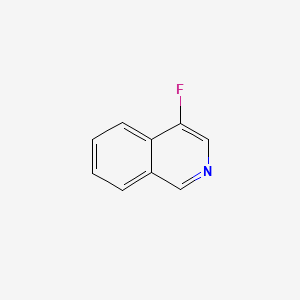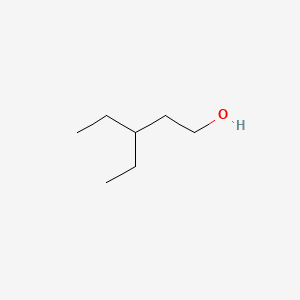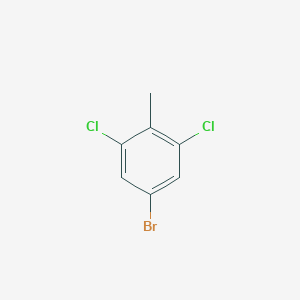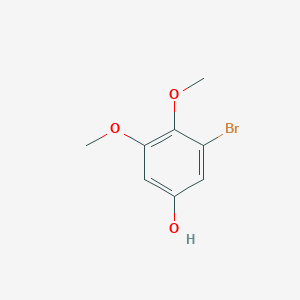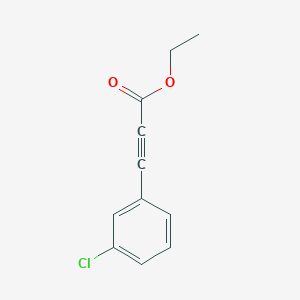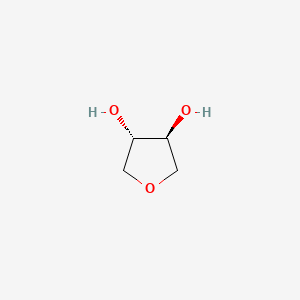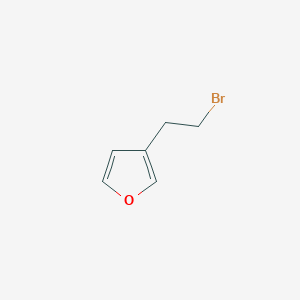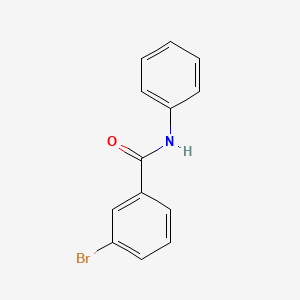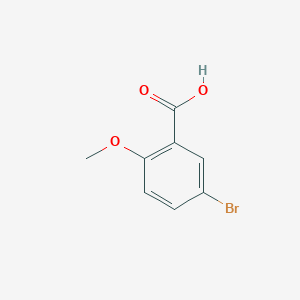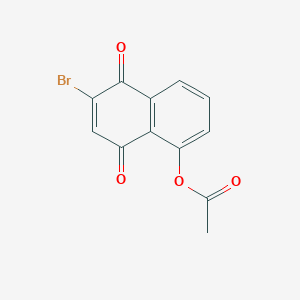
1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction :"1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo-" is a compound related to the broader family of naphthalene derivatives, which are known for their versatile applications in organic synthesis, pharmaceuticals, and materials science.
Synthesis Analysis :
- The synthesis of related naphthalene derivatives involves reactions like Diels-Alder addition, as in the case of 2-Acetyl-5,8-dihydro-1,4-dihydroxy-3-methyl-naphthalene, which was synthesized via Diels-Alder addition of 2-acetyl-3-methyl-1,4-benzoquinone to buta-1,3-diene followed by enolisation (Ahmad & Bruce, 1996).
- Additionally, palladium-catalyzed reactions and other organometallic approaches are often employed in synthesizing aryl-substituted naphthalenes (Hassan et al., 2012).
Molecular Structure Analysis :
- The molecular structure of naphthalene derivatives often features complex interactions, including hydrogen bonding and π-π stacking interactions, as seen in various crystalline structures of related compounds (Gouda et al., 2022).
Chemical Reactions and Properties :
- Naphthalene derivatives can undergo various chemical reactions, such as condensation with benzene in the presence of aluminum bromide to yield hydroxy-tetralones (Koltunov, 2008).
- They are also used in the synthesis of complex organic molecules, exhibiting properties like photoluminescence and catalytic abilities (Gong et al., 2012).
Physical Properties Analysis :
- The physical properties of these compounds are influenced by their molecular structure, exhibiting varying melting points, solubility, and crystalline forms depending on the substitution patterns and functional groups present.
Chemical Properties Analysis :
- Chemical properties like reactivity and stability are determined by factors such as the presence of electron-donating or withdrawing groups, steric hindrance, and intramolecular interactions. These properties are crucial in their applications in organic synthesis and material science.
Applications De Recherche Scientifique
Molecular Structure and Interaction Analysis
- Compound Synthesis and Analysis : The compound N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, derived from 2-methyl-3-bromo-1,4-naphthalenedione, has been studied for its molecular structure using single-crystal X-ray diffraction and Hirshfeld surface analysis. These techniques help in understanding the noncovalent interactions and stabilization forces within the crystal structure, enhancing knowledge about the compound's chemical reactivity and stability (Gouda et al., 2022).
Antimicrobial and Antifungal Properties
- Antimicrobial Effects : Derivatives of 1,4-naphthalenedione, such as 2-chloro, 2-bromo, and 2-hydroxy-3-(substituted)-1,4-naphthalenediones, have shown potent antifungal and antibacterial activities in vitro. This highlights the potential of these compounds in developing new antimicrobial agents (Ryu & Kim, 1993).
Cytotoxicity and Cancer Research
- Cancer Research : Studies on naphthoquinones, including derivatives of 1,4-naphthalenedione, have been conducted to explore their cytotoxicity against various human cancer cell lines. This research is crucial for identifying potential anticancer compounds (Flores-Bocanegra et al., 2020).
Chemical Synthesis and Applications
- Chemical Synthesis : Research on the asymmetric synthesis of anthracyclinones using derivatives of 1,4-naphthalenedione showcases advanced methods in organic synthesis, contributing to the development of pharmaceuticals and other organic compounds (Suzuki, Kimura, & Terashima, 1986).
Natural Product Isolation and Analysis
- Natural Product Analysis : Studies have identified various 1,4-naphthoquinones in natural sources like Juglans, enhancing our understanding of natural product chemistry and potential applications in various fields (Binder, Benson, & Flath, 1989).
Propriétés
IUPAC Name |
(6-bromo-5,8-dioxonaphthalen-1-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO4/c1-6(14)17-10-4-2-3-7-11(10)9(15)5-8(13)12(7)16/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAKZDHQJXULZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358976 |
Source


|
| Record name | 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |
CAS RN |
77189-69-6 |
Source


|
| Record name | 1,4-Naphthalenedione, 5-(acetyloxy)-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

